molecular formula C9H11BrN2 B12466932 4-bromo-N-ethylbenzenecarboximidamide

4-bromo-N-ethylbenzenecarboximidamide

Cat. No.: B12466932
M. Wt: 227.10 g/mol
InChI Key: IEPBLXLQWVYMRP-UHFFFAOYSA-N
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Description

4-bromo-N-ethylbenzenecarboximidamide is an organic compound with the molecular formula C9H11BrN2. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with an ethyl group and a carboximidamide functional group. It is a derivative of benzenecarboximidamide, where the bromine atom is substituted at the 4-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethylbenzenecarboximidamide can be achieved through several methods. One common approach involves the bromination of N-ethylbenzenecarboximidamide. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethylbenzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboximidamide group can yield corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-bromo-N-ethylbenzenecarboxylic acid or other oxidized products.

    Reduction: Formation of 4-bromo-N-ethylbenzylamine or other reduced derivatives.

Scientific Research Applications

4-bromo-N-ethylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-dimethylaniline: Another brominated aromatic compound with different substituents.

    4-bromo-2,5-dimethoxyphenethylamine: A compound with psychoactive properties.

    4-bromobenzaldehyde: A brominated benzaldehyde derivative.

Uniqueness

4-bromo-N-ethylbenzenecarboximidamide is unique due to its specific functional groups and substitution pattern

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-N'-ethylbenzenecarboximidamide

InChI

InChI=1S/C9H11BrN2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H2,11,12)

InChI Key

IEPBLXLQWVYMRP-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=CC=C(C=C1)Br)N

Origin of Product

United States

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